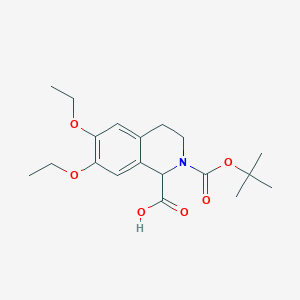

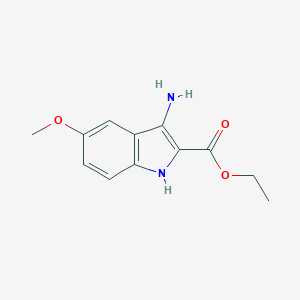

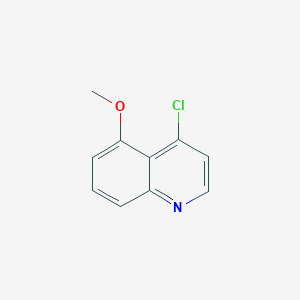

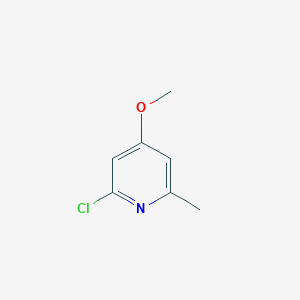

![molecular formula C7H7N3 B037200 6-甲基-1H-吡唑并[4,3-b]吡啶 CAS No. 1211586-99-0](/img/structure/B37200.png)

6-甲基-1H-吡唑并[4,3-b]吡啶

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines involves various strategies, starting either from a preformed pyrazole or pyridine. A review covering the diversity of substituents at positions N1, C3, C4, C5, and C6 and the synthetic methods used highlights the importance of these compounds in biomedical applications (Donaire-Arias et al., 2022). Another synthesis route involves reduction, oxidation, oximation, and cyclization steps, showcasing an environmentally friendly and cost-effective method (Huang Bin & Zha Zhenglin, 2011).

Molecular Structure Analysis

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridines participate in a variety of chemical reactions, including ring opening followed by ring closure, which affords novel compounds. These reactions are pivotal in elucidating the chemical properties and reactivity of the core structure (S. A. Halim & M. Ibrahim, 2022).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridine derivatives, such as stability and crystallinity, have been explored through thermal analysis and absorption spectra measurements. These studies provide valuable information on the material characteristics of these compounds (E. M. El-Menyawy et al., 2019).

Chemical Properties Analysis

Comprehensive studies on the chemical properties of pyrazolo[3,4-b]pyridines, including their reactivity and stability, have been conducted using a variety of analytical techniques. These investigations reveal the compounds' reactivity towards nucleophilic attack and their overall chemical stability, contributing to a deeper understanding of their chemical behavior (S. A. Halim & M. Ibrahim, 2022).

科研应用

生物医学应用

吡唑并[4,3-b]吡啶类化合物,包括6-甲基-1H-吡唑并[4,3-b]吡啶,是一类广泛研究其生物医学应用的杂环化合物。这些化合物已通过多种方法合成,导致形成具有潜在治疗用途的各种衍生物。这些化合物在生物医学中的相关性广泛,突显了它们在新药物和治疗剂开发中的作用(Donaire-Arias et al., 2022)。

材料科学和器件制备

在材料科学领域,6-甲基-1H-吡唑并[4,3-b]吡啶的衍生物已被用于合成具有显著热稳定性和光学性能的化合物。这些性质使它们适用于器件制备应用,例如在具有光伏特性的薄膜器件的开发中(El-Menyawy, Zedan, & Nawar, 2019)。这些衍生物的热学和光学特性有助于它们在电子和光电子器件中的功能性。

合成和化学性质

已通过各种方法探索了6-甲基-1H-吡唑并[4,3-b]吡啶衍生物的化学合成,包括超声波促进反应和缩合过程。这些方法产生了具有多样化化学性质的广泛化合物,使它们能够应用于进一步的化学研究和复杂分子结构的合成(Nikpassand et al., 2010)。这种合成多样性凸显了这些化合物在药物化学和药物设计中的重要性。

抗菌和抗菌筛选

一些6-甲基-1H-吡唑并[4,3-b]吡啶的衍生物已被评估其抗菌活性,揭示了它们作为抗微生物剂的潜力。这项研究为开发新的抗生素和治疗化合物以对抗传染病铺平了道路(Maqbool et al., 2014)。在抗菌筛选中探索这些化合物突显了它们在应对全球健康挑战中的重要性。

性质

IUPAC Name |

6-methyl-1H-pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-5-2-6-7(8-3-5)4-9-10-6/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJHZWDXMYTOIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1H-pyrazolo[4,3-b]pyridine | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

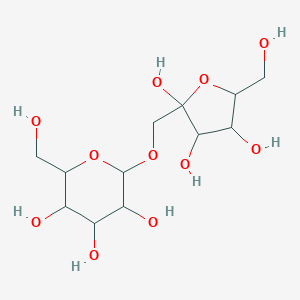

![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)